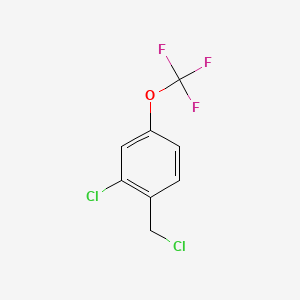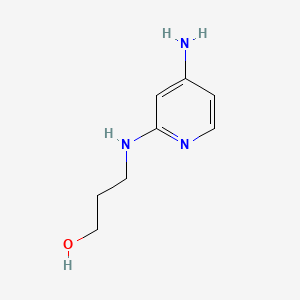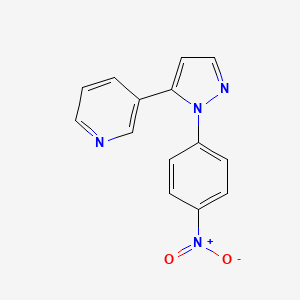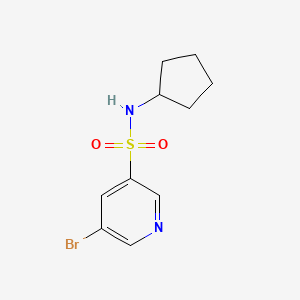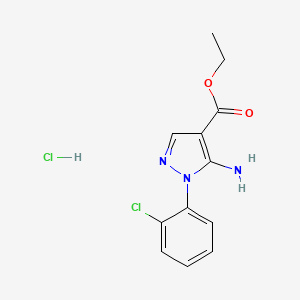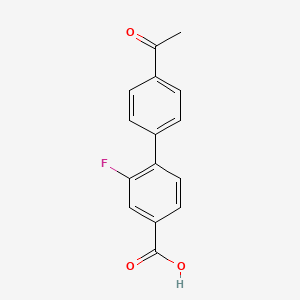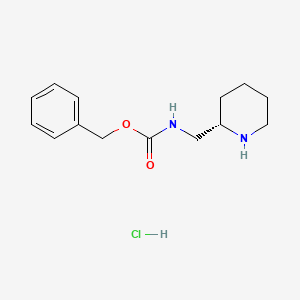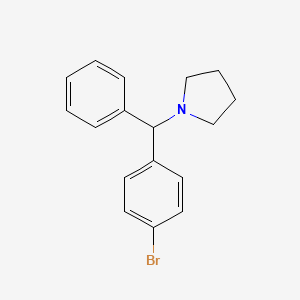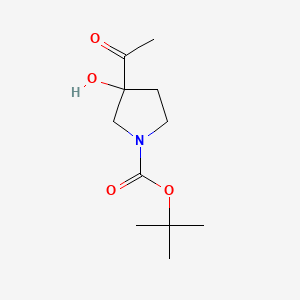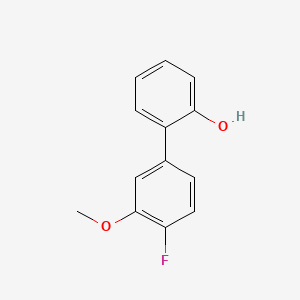![molecular formula C8H12NNaO2 B567796 2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 CAS No. 1255717-20-4](/img/structure/B567796.png)
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[221]heptane-2-acetic acid, sodiuM salt (1 is a chemical compound with the molecular formula C8H12NNaO2 It is a sodium salt derivative of 2-azabicyclo[221]heptane-2-acetic acid, which is known for its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions often include the use of palladium catalysts and specific reaction temperatures and times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid are not well-documented in the public domain. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.2.1]heptane-2-acetic acid: The parent compound without the sodium salt.
2-Azabicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic structure but different ring sizes and functional groups.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic structure.
Uniqueness
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological activity. The presence of the sodium ion can also affect the compound’s interactions with other molecules and its overall stability.
特性
CAS番号 |
1255717-20-4 |
|---|---|
分子式 |
C8H12NNaO2 |
分子量 |
177.179 |
IUPAC名 |
sodium;2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
InChI |
InChI=1S/C8H13NO2.Na/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1 |
InChIキー |
JHOVJACQYBJGAD-UHFFFAOYSA-M |
SMILES |
C1CC2CC1CN2CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



